molecular formula C23H28ClNO3 B13755794 1-(2-Benzoylethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride CAS No. 60789-94-8

1-(2-Benzoylethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride

Katalognummer: B13755794
CAS-Nummer: 60789-94-8
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: HLEVPWCWUZKNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is a complex organic compound with a molecular formula of C23H27NO3. It is known for its unique structure, which includes a piperidine ring substituted with phenyl groups and an ethyl ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE typically involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with ethyl 3-oxo-3-phenylpropanoate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Wirkmechanismus

The mechanism of action of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

60789-94-8

Molekularformel

C23H28ClNO3

Molekulargewicht

401.9 g/mol

IUPAC-Name

ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C23H27NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12H,2,13-18H2,1H3;1H

InChI-Schlüssel

HLEVPWCWUZKNTL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.